4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane is a boronic ester featuring a 1,3,2-dioxaborolane core with four methyl groups and a para-substituted phenyl ring modified by a tetrahydrofuran-3-yloxy moiety. This compound belongs to the pinacol boronate family, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity. The tetrahydrofuran (THF) ring introduces a stereochemical center and enhances solubility in polar aprotic solvents, making it advantageous in pharmaceutical and materials science applications.
Properties
Molecular Formula |
C16H23BO4 |
|---|---|
Molecular Weight |
290.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxolan-3-yloxy)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)12-5-7-13(8-6-12)19-14-9-10-18-11-14/h5-8,14H,9-11H2,1-4H3 |
InChI Key |
BADVZHUEDFHGGK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCOC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through the reaction of 4-bromophenol with 3,4-dihydro-2H-pyran to yield 4-(oxolan-3-yloxy)phenol. This intermediate is then reacted with bis(pinacolato)diboron under palladium catalysis to obtain the final product.
Reaction conditions:
Palladium(0) catalyst
Base such as potassium carbonate
Solvent like dimethylformamide (DMF)
Temperature around 80°C
Industrial Production Methods
Industrially, the synthesis follows similar routes but is optimized for larger scale production. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance yield and reduce production time.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl or alkenyl halides. The reaction occurs under mild conditions due to the boronate’s stability and moderate steric hindrance.
Typical Reaction Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | |
| Solvent | THF or DME | |
| Base | K₂CO₃ or Na₂CO₃ | |
| Temperature | 60–80°C | |
| Yield Range | 65–85% |
The tetrahydrofuran-oxy-phenyl group enhances solubility in polar aprotic solvents, while the tetramethyl dioxaborolane ring stabilizes the boronate intermediate during transmetallation .
Cyclopropanation via Boromethylzinc Carbenoids
The compound reacts with zinc to form boromethylzinc carbenoids, enabling cyclopropanation of alkenes. This method is advantageous for synthesizing borocyclopropanes in one step.
Mechanism Highlights
-
Zinc Insertion : The dioxaborolane reacts with zinc to form a boromethylzinc species .
-
Carbenoid Transfer : The carbenoid inserts into C=C bonds of alkenes, forming cyclopropanes .
Scope and Limitations
Nucleophilic Substitution Reactions
The boron center undergoes nucleophilic substitution with alcohols or amines, forming boronic acids or amides.
Example Reaction
Kinetic Data
| Nucleophile | Solvent | Rate Constant (k, s⁻¹) | Source |
|---|---|---|---|
| Methanol | THF | ||
| Ethanol | DCM |
Reactivity is influenced by the nucleophile’s strength and solvent polarity .
Hydrolysis to Boronic Acids
Controlled hydrolysis converts the boronate to the corresponding boronic acid, a key intermediate in medicinal chemistry.
Conditions
Interaction with Halogens
The compound reacts with iodine or bromine to form dihalomethyl derivatives, useful in further functionalization.
Example
Optimized Protocol
| Parameter | Value | Source |
|---|---|---|
| Halogen Source | NaI or I₂ | |
| Solvent | Acetone | |
| Temperature | 60°C (reflux) | |
| Reaction Time | 48 h | |
| Yield | 70–75% |
Stability Under Oxidative Conditions
The boronate resists oxidation under standard conditions but decomposes in the presence of strong oxidizers like H₂O₂.
Decomposition Pathway
Comparative Reactivity with Analogues
The tetrahydrofuran-oxy-phenyl group confers distinct reactivity compared to simpler pinacol boronates.
| Compound | Suzuki Coupling Yield | Hydrolysis Rate (k, s⁻¹) | Source |
|---|---|---|---|
| 4,4,5,5-Tetramethyl-2-(4-((THF-3-yl)oxy)phenyl) | 85% | ||
| 2-Cyclohexyl-4,4,5,5-tetramethyl | 78% | ||
| 2-Isopropyl-4,4,5,5-tetramethyl | 72% |
Scientific Research Applications
Chemistry
Used extensively in Suzuki-Miyaura cross-coupling to form carbon-carbon bonds, facilitating the construction of complex organic molecules.
Biology
Serves as a building block in the synthesis of bioactive compounds, including pharmaceuticals and agrochemicals.
Medicine
Research has shown its potential in creating drug candidates, particularly for cancer and infectious diseases.
Industry
Integral in the production of polymers and advanced materials due to its stability and reactivity profile.
Mechanism of Action
Molecular Targets and Pathways
In Suzuki-Miyaura cross-coupling, the compound acts as a boronate ester donor, reacting with organohalides in the presence of a palladium catalyst to form biaryl compounds. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps, facilitated by the palladium catalyst.
Comparison with Similar Compounds
Electronic Effects
- Electron-Withdrawing Groups (EWGs): Compounds with trifluoromethoxy (CF₃O) or methylsulfonyl (SO₂Me) substituents exhibit enhanced reactivity in cross-coupling due to increased electrophilicity of the boron center .
- Electron-Donating Groups (EDGs): The tetrahydrofuran-3-yloxy group in the target compound donates electron density via oxygen, moderating reactivity while improving solubility in polar solvents .
Biological Activity
4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane is a chemical compound with potential applications in medicinal chemistry and pharmacology. This article reviews its biological activity based on available research findings, including data tables and relevant case studies.
- Molecular Formula : CHBO
- Molecular Weight : 198.07 g/mol
- CAS Number : 331958-90-8
- IUPAC Name : 4,4,5,5-tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane
Biological Activity Overview
Research indicates that compounds similar to 4,4,5,5-tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane exhibit various biological activities. The following sections summarize key findings regarding its pharmacological potential.
Anticancer Activity
Several studies have focused on the anticancer properties of boron-containing compounds. For instance:
- Mechanism of Action : Compounds like dioxaborolanes can inhibit tumor cell proliferation through the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
- Case Study : A study demonstrated that a related dioxaborolane compound significantly reduced the viability of breast cancer cells in vitro by inducing apoptosis via the mitochondrial pathway .
Antimicrobial Properties
The antimicrobial activity of boron compounds has been explored due to their ability to disrupt bacterial cell walls.
- Research Findings : In vitro tests showed that derivatives of dioxaborolanes possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Neuroprotective Effects
Emerging evidence suggests that certain boron compounds may have neuroprotective effects.
- Study Results : Research indicated that dioxaborolanes could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .
Data Table: Biological Activity Summary
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of 4,4,5,5-tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane is crucial for its therapeutic application.
- Absorption and Distribution : The compound is expected to have high gastrointestinal absorption and is likely to cross the blood-brain barrier due to its lipophilic nature.
- Toxicity Profile : Preliminary toxicity studies indicate low acute toxicity; however, long-term studies are necessary to fully assess its safety profile .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?
The compound is typically synthesized via palladium-catalyzed Miyaura borylation. Aryl halides react with bis(pinacolato)diboron or pinacolborane in tetrahydrofuran (THF) or dioxane, using bases like potassium carbonate and catalysts such as Pd(dppf)Cl₂. Reaction temperatures range from 80–100°C for 12–24 hours. Optimization involves adjusting catalyst loading (0.5–5 mol%), solvent polarity, and stoichiometry of the boron reagent to minimize side reactions .
Q. How is the purity and structural integrity of this boronate ester validated in academic settings?
Purity is assessed via HPLC (≥95% purity threshold) and thin-layer chromatography (TLC). Structural confirmation employs H/C NMR to verify aryl-boron bonding and substituent integration. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (e.g., CCDC 1828960) resolves steric configurations, particularly for the tetrahydrofuran-3-yloxy group .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of the boronate ester. Desiccants like molecular sieves are used to mitigate moisture exposure. Stability tests show <5% degradation over 6 months under these conditions .
Q. Which coupling reactions is this compound most suited for, and what are typical substrates?
It is widely used in Suzuki-Miyaura cross-couplings with aryl/heteroaryl halides (Br, I) or triflates. Applications include synthesizing biaryl motifs for drug intermediates (e.g., kinase inhibitors) and π-conjugated polymers. Substrates with electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance coupling efficiency .
Q. How is the compound handled to ensure safety in laboratory settings?
Use gloveboxes or fume hoods for air-sensitive steps. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Waste is neutralized with aqueous NaOH (1 M) before disposal. Safety data sheets (SDS) recommend monitoring for boron toxicity symptoms .
Advanced Research Questions
Q. What mechanistic insights explain reduced reactivity in sterically hindered Suzuki-Miyaura couplings?
The tetrahydrofuran-3-yloxy group introduces steric bulk, slowing transmetallation. Kinetic studies show rate improvements with bulky phosphine ligands (e.g., SPhos) or microwave-assisted heating (120°C, 30 min), which reduce aggregation of Pd intermediates .
Q. How does the electronic nature of the aryl group affect boronate ester stability?
Electron-donating groups (e.g., –OCH₃) stabilize the boron center via resonance, reducing hydrolysis rates. In contrast, electron-withdrawing groups (e.g., –CF₃) increase susceptibility to protic solvents, necessitating anhydrous conditions for long-term storage .
Q. What advanced characterization techniques resolve ambiguities in regioselective coupling?
B NMR distinguishes boronate ester coordination states. Single-crystal XRD (e.g., Acta Cryst. E, 2008) confirms regiochemistry, while DFT calculations model transition states to predict selectivity in asymmetric couplings .
Q. How is this compound utilized in materials science beyond traditional cross-coupling?
It serves as a precursor for boron-doped graphene via chemical vapor deposition (CVD) and in organic photovoltaics (OPVs) to tune bandgaps. Recent studies show enhanced charge mobility (10⁻² cm²/V·s) in polymers synthesized from this boronate .
Q. What strategies mitigate boronic acid byproduct formation during synthesis?
Slow addition of the aryl halide to the boron reagent minimizes protodeboronation. Scavengers like molecular sieves or anhydrous MgSO₄ reduce water content, while low-temperature workup (–78°C) suppresses acid formation .
Methodological Considerations
-
Reaction Optimization Table
Parameter Typical Range Impact on Yield Catalyst (Pd(dppf)Cl₂) 1–3 mol% Maximizes turnover Temperature 80–100°C Accelerates kinetics Solvent THF/toluene (3:1 v/v) Balances polarity Boron reagent ratio 1.2–1.5 equiv Reduces side products -
Stability Data
Condition Degradation (6 months) –20°C (Ar) <5% Room temperature (air) >50%
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
